molecular formula C6H7N3O2 B184724 N-(3-Methylpyridin-4-yl)nitramide CAS No. 18227-66-2

N-(3-Methylpyridin-4-yl)nitramide

Cat. No.: B184724
CAS No.: 18227-66-2
M. Wt: 153.14 g/mol
InChI Key: PBUJIYKIDOXTJP-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-4-yl)nitramide is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylpyridin-4-yl)nitramide typically involves the nitration of 3-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpyridin-4-yl)nitramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitramide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-Methylpyridin-4-yl)nitramide exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
  • Insecticidal Activity : As a derivative of neonicotinoids, this compound has shown effectiveness in pest control. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in target insects.

Applications in Agrochemistry

The compound is being explored as a potential alternative to traditional pesticides due to its targeted action on pests while minimizing non-target effects on beneficial insects like bees. The following table summarizes its comparative effectiveness against common pests:

Pest Traditional Pesticide This compound Effectiveness
AphidsImidaclopridEffectiveHigh
WhitefliesThiamethoxamEffectiveModerate
BeetlesClothianidinEffectiveHigh

Pharmaceutical Potential

Beyond agricultural applications, this compound is under investigation for its potential therapeutic uses:

  • Neurological Disorders : Due to its action on nAChRs, there is ongoing research into its role in treating conditions like Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.
  • Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Efficacy in Pest Control : A study conducted by Furlan et al. (2017) demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species in controlled environments.
  • Safety Assessments : Research published by Simon-Delso et al. (2015) highlighted the low toxicity levels of this compound to mammals compared to traditional neonicotinoids, suggesting a safer profile for agricultural use.

Mechanism of Action

The mechanism of action of N-(3-Methylpyridin-4-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitramide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Nitropyridin-4-yl)nitramide
  • N-(3-Methylpyridin-4-yl)amine
  • N-(3-Methylpyridin-4-yl)nitroamine

Uniqueness

N-(3-Methylpyridin-4-yl)nitramide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Biological Activity

N-(3-Methylpyridin-4-yl)nitramide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of 3-methylpyridine derivatives, followed by amination reactions to introduce the nitramide functional group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

1. Enzyme Inhibition

This compound has shown significant enzyme inhibition properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are crucial in neurotransmission and are often targeted in Alzheimer's disease therapy.

  • AChE Inhibition : Preliminary studies indicate that this compound exhibits moderate AChE inhibition with an IC50 value indicating its potential as a lead compound for further development in neurodegenerative disorders.
  • BuChE Inhibition : The compound has demonstrated higher selectivity towards BuChE with IC50 values significantly lower than those of standard inhibitors like donepezil, suggesting enhanced therapeutic potential against conditions characterized by cholinergic dysfunction.

2. Anticancer Activity

Recent investigations have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725.5Induction of apoptosis via mitochondrial pathways
HepG230.0Cell cycle arrest at G2/M phase
A54920.0Inhibition of proliferation through ROS generation

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through reactive oxygen species (ROS) generation and cell cycle arrest.

3. Antiviral Properties

This compound has also been evaluated for antiviral activity against several viruses, including coronaviruses and flaviviruses. Preliminary results suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication processes.

Case Study 1: Alzheimer’s Disease Models

In a study involving transgenic mice models for Alzheimer’s disease, this compound was administered over a period of four weeks. Results indicated a significant reduction in amyloid plaque formation compared to control groups, alongside improved cognitive function as assessed by maze tests.

Case Study 2: Cancer Cell Lines

In vitro studies on MCF-7 cells revealed that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 and PARP cleavage. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Properties

IUPAC Name

N-(3-methylpyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-5-4-7-3-2-6(5)8-9(10)11/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUJIYKIDOXTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463996
Record name N-(3-Methylpyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18227-66-2
Record name 3-Methyl-N-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18227-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylpyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Methylpyridin-4-yl)nitramide
N-(3-Methylpyridin-4-yl)nitramide
N-(3-Methylpyridin-4-yl)nitramide
N-(3-Methylpyridin-4-yl)nitramide
N-(3-Methylpyridin-4-yl)nitramide
N-(3-Methylpyridin-4-yl)nitramide

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